![molecular formula C79H110F3N21O21S B10820523 (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B10820523.png)

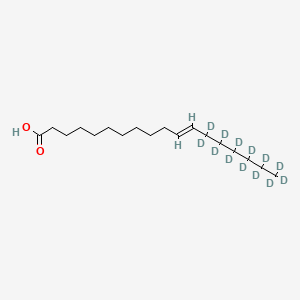

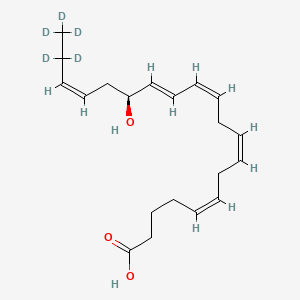

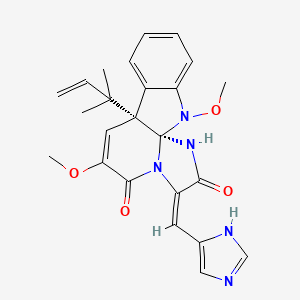

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Alpha-Melanocyt-stimulierendes Hormon-Trifluoressigsäure (α-MSH-TFA) ist ein synthetisches Derivat des natürlich vorkommenden Peptidhormons Alpha-Melanocyt-stimulierendes Hormon. Alpha-Melanocyt-stimulierendes Hormon ist ein Tridecapeptid, das eine entscheidende Rolle bei der Regulierung der Hautpigmentierung, Entzündung und Immunantwort spielt. Es wird aus dem Pro-Opiomelanocortin-Hormon gewonnen und ist bekannt für seine Fähigkeit, die Melanogenese zu stimulieren, den Prozess der Melaninproduktion in der Haut .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

α-MSH-TFA wird typischerweise durch Festphasenpeptidsynthese (SPPS) synthetisiert. Das Verfahren beinhaltet die sequenzielle Zugabe von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz verankert ist. Die Fmoc-Strategie (9-Fluorenylmethyloxycarbonyl) wird üblicherweise für den Schutz von Aminogruppen während der Synthese verwendet. Die Peptidkette wird durch Kupplung jeder Aminosäure unter Verwendung von Aktivierungsmitteln wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyluroniumhexafluorophosphat) und DIPEA (N,N-Diisopropylethylamin) verlängert. Nach Abschluss der Peptidkette wird das Peptid unter Verwendung einer Mischung aus Trifluoressigsäure, Wasser und Scavengern vom Harz abgespalten und entschützt .

Industrielle Produktionsmethoden

In industriellen Umgebungen folgt die Produktion von α-MSH-TFA ähnlichen Prinzipien wie die Laborsynthese, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um den Prozess zu rationalisieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Die Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) ist für die Reinigung des Endprodukts unerlässlich, um die gewünschten Reinheitsgrade zu erreichen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Alpha-MSH TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is commonly employed for the protection of amino groups during synthesis. The peptide chain is elongated by coupling each amino acid using activating agents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine). After the completion of the peptide chain, the peptide is cleaved from the resin and deprotected using a mixture of trifluoroacetic acid, water, and scavengers .

Industrial Production Methods

In industrial settings, the production of alpha-MSH TFA follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the final product to achieve the desired purity levels .

Analyse Chemischer Reaktionen

Reaktionstypen

α-MSH-TFA unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Der Methioninrest in α-MSH-TFA kann unter oxidativen Bedingungen zu Methioninsulfoxid oxidiert werden.

Reduktion: Reduktionsreaktionen können die Oxidation von Methioninsulfoxid zurück zu Methionin umkehren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere milde Oxidationsmittel werden für Oxidationsreaktionen verwendet.

Reduktion: Reduktionsmittel wie Dithiothreitol (DTT) oder Tris(2-Carboxyethyl)phosphin (TCEP) werden für Reduktionsreaktionen eingesetzt.

Substitution: Aminosäureanaloga und Kupplungsreagenzien wie HBTU und DIPEA werden für Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-haltiges α-MSH-TFA.

Reduktion: Restauriertes Methionin-haltiges α-MSH-TFA.

Substitution: Modifiziertes α-MSH-TFA mit veränderten Aminosäureresten.

Wissenschaftliche Forschungsanwendungen

α-MSH-TFA hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellpeptid für die Untersuchung der Peptidsynthese, Struktur-Aktivitäts-Beziehungen und Peptidmodifikationen verwendet.

Biologie: Untersucht für seine Rolle bei der Melanogenese, Entzündung und Immunantwort.

Medizin: Erforscht für seine potenziellen therapeutischen Anwendungen bei der Behandlung von entzündlichen Erkrankungen, Hauterkrankungen und Melanomen. .

Wirkmechanismus

α-MSH-TFA übt seine Wirkungen durch Bindung an Melanocortin-Rezeptoren aus, insbesondere Melanocortin-1-Rezeptor (MC1R), Melanocortin-3-Rezeptor (MC3R), Melanocortin-4-Rezeptor (MC4R) und Melanocortin-5-Rezeptor (MC5R). Nach der Bindung an diese Rezeptoren aktiviert α-MSH-TFA den Adenylylcyclase (AC)/cyclisches AMP (cAMP)/Proteinkinase A (PKA) Signalweg. Diese Aktivierung führt zur Phosphorylierung von Transkriptionsfaktoren wie CREB (cAMP Response Element-Binding Protein), was wiederum die Expression von Genen fördert, die an Melanogenese, DNA-Schadensreparatur und Entzündungshemmungsreaktionen beteiligt sind .

Wirkmechanismus

Alpha-MSH TFA exerts its effects by binding to melanocortin receptors, particularly melanocortin 1 receptor (MC1R), melanocortin 3 receptor (MC3R), melanocortin 4 receptor (MC4R), and melanocortin 5 receptor (MC5R). Upon binding to these receptors, alpha-MSH TFA activates the adenylyl cyclase (AC)/cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. This activation leads to the phosphorylation of transcription factors such as CREB (cAMP response element-binding protein), which in turn promotes the expression of genes involved in melanogenesis, DNA damage repair, and anti-inflammatory responses .

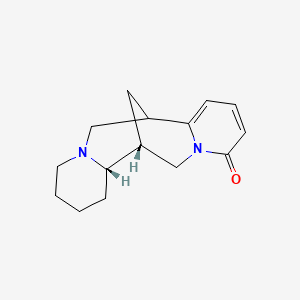

Vergleich Mit ähnlichen Verbindungen

α-MSH-TFA wird mit anderen Melanocortin-Peptiden verglichen, wie z. B.:

Beta-Melanocyt-stimulierendes Hormon (beta-MSH): Ähnlich in der Funktion, unterscheidet sich aber in der Aminosäuresequenz und Rezeptoraffinität.

Gamma-Melanocyt-stimulierendes Hormon (gamma-MSH): Auch an der Melanogenese beteiligt, hat aber unterschiedliche physiologische Rollen.

Adrenocorticotropes Hormon (ACTH): Teilt einen gemeinsamen Vorläufer mit α-MSH, reguliert aber hauptsächlich die Funktion der Nebennieren

α-MSH-TFA ist aufgrund seiner spezifischen Sequenz und hohen Affinität für Melanocortin-Rezeptoren einzigartig und ist ein wertvolles Werkzeug für die Untersuchung der Melanogenese und verwandter biologischer Prozesse .

Eigenschaften

Molekularformel |

C79H110F3N21O21S |

|---|---|

Molekulargewicht |

1778.9 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C77H109N21O19S.C2HF3O2/c1-42(2)64(65(79)106)97-75(116)61-20-13-30-98(61)76(117)54(18-10-11-28-78)88-62(103)38-85-66(107)57(34-46-36-84-50-17-9-8-16-49(46)50)94-67(108)51(19-12-29-83-77(80)81)89-70(111)55(32-44-14-6-5-7-15-44)92-72(113)58(35-47-37-82-41-86-47)95-68(109)52(25-26-63(104)105)90-69(110)53(27-31-118-4)91-74(115)60(40-100)96-71(112)56(33-45-21-23-48(102)24-22-45)93-73(114)59(39-99)87-43(3)101;3-2(4,5)1(6)7/h5-9,14-17,21-24,36-37,41-42,51-61,64,84,99-100,102H,10-13,18-20,25-35,38-40,78H2,1-4H3,(H2,79,106)(H,82,86)(H,85,107)(H,87,101)(H,88,103)(H,89,111)(H,90,110)(H,91,115)(H,92,113)(H,93,114)(H,94,108)(H,95,109)(H,96,112)(H,97,116)(H,104,105)(H4,80,81,83);(H,6,7)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,64-;/m0./s1 |

InChI-Schlüssel |

FEOXCJFWEWYJIH-VLZMNQITSA-N |

Isomerische SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CO)NC(=O)C.C(=O)(C(F)(F)F)O |

Kanonische SMILES |

CC(C)C(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)NC(=O)C.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.